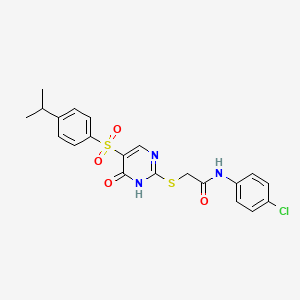
N-(4-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S2 and its molecular weight is 477.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group, a sulfonyl moiety, and a dihydropyrimidinone core. The chemical formula is C22H18ClN5O2S2 with a molecular weight of approximately 483.99 g/mol. The presence of functional groups such as sulfonyl and thioacetamide is significant for its biological activities.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxic Effects : Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxicity against various cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The IC50 values for these compounds suggest strong potential for further development as anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key kinases involved in cancer progression. For example, compounds similar to N-(4-chlorophenyl)-substituted pyrano[2,3-c]pyrazoles have shown inhibitory activity against AKT2/PKBβ, a critical pathway in glioma . This suggests that this compound may also target similar pathways.
Enzyme Inhibition
The biological activity of this compound may extend to enzyme inhibition:
- Antibacterial and Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial properties and enzyme inhibition capabilities. For example, studies on sulfonamide derivatives indicate their effectiveness in inhibiting various enzymes crucial for bacterial survival .
Other Pharmacological Effects
In addition to anticancer and antibacterial activities, related compounds have shown diverse pharmacological effects:
- Hypoglycemic Activity : Some derivatives have been noted for their potential hypoglycemic effects, which could be beneficial in diabetes management .
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of a series of synthesized derivatives similar to this compound against several cancer cell lines. The results indicated that specific substitutions on the phenyl rings significantly influenced cytotoxicity levels. The most potent derivative exhibited an IC50 value comparable to leading chemotherapeutics.
Study 2: Enzyme Inhibition Profiles
Another investigation focused on the enzyme inhibition profiles of sulfonamide derivatives. These compounds were tested against various enzymes involved in metabolic pathways relevant to cancer and bacterial infections. Results demonstrated significant inhibitory effects on key enzymes, suggesting potential therapeutic applications.
Research Findings Summary Table
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles derived from similar structures have shown promising results against glioblastoma cell lines. One particular derivative exhibited low micromolar activity against the AKT2 kinase, which is a critical target in cancer therapy due to its role in oncogenic signaling pathways .
- Kinase Inhibition :
- Antiviral Properties :
Data Tables and Case Studies
Case Studies
-
Inhibition of Glioblastoma Growth :
A study evaluated a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles against glioma cell lines. The findings indicated that one compound significantly inhibited 3D neurosphere formation in primary patient-derived glioma stem cells while displaying minimal cytotoxicity towards non-cancerous cells . -
Synthesis of Antiviral Agents :
Another research effort focused on synthesizing 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole derivatives. These compounds were designed to enhance antiviral activity through structural modifications and were tested for efficacy against specific viral targets .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-13(2)14-3-9-17(10-4-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-16-7-5-15(22)6-8-16/h3-11,13H,12H2,1-2H3,(H,24,26)(H,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMCQESZFDCUIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













